

Technical Guide: Bis-Tos-(2-hydroxyethyl disulfide) for Advanced Drug Development

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Compound of Interest

Compound Name: Bis-Tos-(2-hydroxyethyl disulfide)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Tos-(2-hydroxyethyl disulfide) is a specialized chemical reagent primarily utilized as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a transformative class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small-molecule drugs. The linker component is critical to the efficacy and safety of an ADC, and **Bis-Tos-(2-hydroxyethyl disulfide)** offers a chemically labile disulfide bond that can be selectively cleaved within the target cell, ensuring precise drug release.

This guide provides an in-depth overview of the properties, synthesis, and application of **Bis-Tos-(2-hydroxyethyl disulfide)** in the context of ADC development.

Core Compound Data

Here are the fundamental chemical properties of **Bis-Tos-(2-hydroxyethyl disulfide)**.



Property	Value	Source
CAS Number	69981-39-1	Multiple Sources
Molecular Formula	C18H22O6S4	Multiple Sources
Molecular Weight	462.6 g/mol	Multiple Sources
IUPAC Name	2-[2-(4- methylphenyl)sulfonyloxyethyld isulfanyl]ethyl 4- methylbenzenesulfonate	PubChem
Appearance	Yellow solid	BOC Sciences
Purity	>98.0%	BOC Sciences
Storage Conditions	-20 °C, keep in dry and avoid light	MedchemExpress, BroadPharm

Application in Antibody-Drug Conjugates

Bis-Tos-(2-hydroxyethyl disulfide) serves as a crucial component in the construction of ADCs. Its design incorporates two key features:

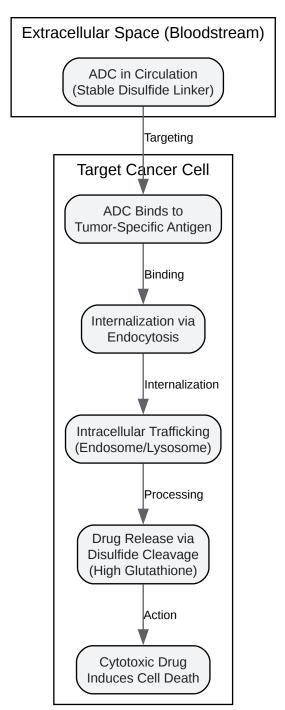
- Tosyl Groups: The tosylate moieties are excellent leaving groups, facilitating nucleophilic substitution reactions. This allows for the covalent attachment of a cytotoxic payload to the linker.
- Disulfide Bond: The disulfide (-S-S-) bond is relatively stable in the bloodstream but is readily
 cleaved in the reducing environment of the intracellular space, where the concentration of
 glutathione (GSH) is significantly higher. This differential stability is the cornerstone of its
 utility as a cleavable linker, ensuring that the cytotoxic drug is released predominantly within
 the target cancer cells, thereby minimizing off-target toxicity.

Signaling Pathway and Mechanism of Action

The targeted delivery and intracellular release of a cytotoxic drug using a disulfide linker like **Bis-Tos-(2-hydroxyethyl disulfide)** follows a specific pathway.







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Caption: Mechanism of action for an ADC utilizing a disulfide linker.

Experimental Protocols



Representative Synthesis of Bis-Tos-(2-hydroxyethyl disulfide)

While a specific, detailed protocol from a peer-reviewed publication was not identified in the search, the synthesis can be achieved through the tosylation of 2-hydroxyethyl disulfide. The following is a representative procedure based on standard organic chemistry principles.

Materials:

- 2-Hydroxyethyl disulfide
- p-Toluenesulfonyl chloride (TsCl)
- · Pyridine or another suitable base
- Dichloromethane (DCM) or a similar aprotic solvent
- · Magnetic stirrer and stirring bar
- Ice bath
- Standard glassware for organic synthesis

Procedure:

- Dissolve 2-hydroxyethyl disulfide in an excess of pyridine or in DCM with a stoichiometric amount of a non-nucleophilic base like triethylamine.
- Cool the reaction mixture in an ice bath to 0 °C.
- Slowly add a slight excess (e.g., 2.2 equivalents) of p-toluenesulfonyl chloride to the stirred solution.
- Allow the reaction to stir at 0 °C for one hour and then let it warm to room temperature, stirring overnight.
- Monitor the reaction progress using thin-layer chromatography (TLC).



- Upon completion, quench the reaction by adding water.
- Extract the product into an organic solvent like DCM.
- Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product using column chromatography on silica gel to obtain pure Bis-Tos-(2-hydroxyethyl disulfide).

General Protocol for Antibody-Drug Conjugation

The following protocol outlines the general steps for conjugating a cytotoxic payload to a monoclonal antibody (mAb) using a disulfide linker. This process typically involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- Reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Linker-payload construct (e.g., a cytotoxic drug attached to Bis-Tos-(2-hydroxyethyl disulfide) that has been further modified with a thiol-reactive group like a maleimide)
- Quenching reagent (e.g., N-acetylcysteine)
- Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

Procedure:

Antibody Reduction:



- Prepare the mAb solution at a concentration of 1-10 mg/mL in a suitable buffer.
- Add a controlled molar excess of the reducing agent (e.g., TCEP) to the mAb solution. The
 amount of reducing agent will influence the number of disulfide bonds reduced and thus
 the final drug-to-antibody ratio (DAR).
- Incubate the mixture for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 37 °C) to partially reduce the interchain disulfide bonds.

Conjugation:

- Add a molar excess of the linker-payload construct to the reduced antibody solution.
- Incubate the reaction mixture for a set time (e.g., 1-2 hours) at a controlled temperature (e.g., 4 °C or room temperature) to allow for the conjugation reaction between the free thiols on the antibody and the reactive group on the linker.

· Quenching:

 Stop the conjugation reaction by adding a quenching reagent, such as N-acetylcysteine, to react with any unreacted linker-payload.

Purification:

 Purify the resulting ADC from unconjugated antibody, free linker-payload, and other reaction components using a suitable chromatography method. Size-exclusion chromatography is commonly used to separate the larger ADC from smaller molecules.

Characterization:

 Characterize the purified ADC to determine critical quality attributes such as the average DAR, purity, and aggregation levels. Techniques like UV-Vis spectroscopy, mass spectrometry, and various chromatography methods are employed for this purpose.

Quantitative Data

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts both the potency and the therapeutic window of the drug. The DAR can be controlled by



varying the reaction conditions during conjugation.

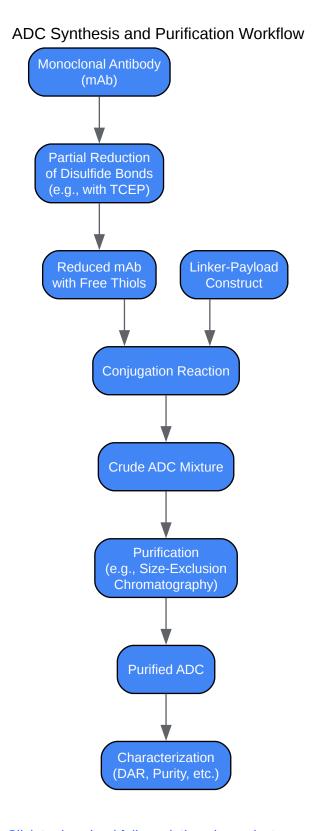
Molar Equivalents of Reducing Agent (TCEP:mAb)	Resulting Average DAR (IgG2-A)	Resulting Average DAR (IgG2-B)
Intermediate	4.0	2.5
High	6.3	4.2

Data adapted from a study on IgG2 antibodies, demonstrating the influence of reducing agent concentration on the final DAR. The different isoforms (A and B) show varied susceptibility to reduction.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of an Antibody-Drug Conjugate using a disulfide linker.





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